molecular formula C22H18ClN3O2 B14342947 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide CAS No. 100278-33-9

4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

Cat. No.: B14342947
CAS No.: 100278-33-9
M. Wt: 391.8 g/mol
InChI Key: KQCCEMDYOQWESW-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is a complex organic compound with the molecular formula C27H20Cl2N2O2 This compound is characterized by the presence of a chlorobenzoyl group, a methylphenyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide typically involves a multi-step process:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with 4-aminobenzamide to form 4-[(4-chlorobenzoyl)amino]benzamide.

    Schiff Base Formation: The final step involves the condensation of 4-[(4-chlorobenzoyl)amino]benzamide with 4-methylbenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorobenzoyl)amino]benzamide: Lacks the methylphenyl group and has different chemical properties.

    N-[(E)-(4-methylphenyl)methylideneamino]benzamide: Lacks the chlorobenzoyl group and has different reactivity.

Uniqueness

4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is unique due to the presence of both the chlorobenzoyl and methylphenyl groups, which confer specific chemical properties and reactivity

Properties

CAS No.

100278-33-9

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18ClN3O2/c1-15-2-4-16(5-3-15)14-24-26-22(28)18-8-12-20(13-9-18)25-21(27)17-6-10-19(23)11-7-17/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+

InChI Key

KQCCEMDYOQWESW-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.